molecular formula C8H5BrClN B156208 7-Bromo-4-chloro-1H-indole CAS No. 126811-29-8

7-Bromo-4-chloro-1H-indole

Cat. No. B156208
M. Wt: 230.49 g/mol
InChI Key: ZFBAFEMIPJPWPF-UHFFFAOYSA-N
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Description

7-Bromo-4-chloro-1H-indole is a halogenated indole derivative, a class of compounds known for their diverse biological activities and presence in many natural products. Indoles are heterocyclic compounds characterized by a benzene ring fused to a pyrrole ring. The presence of bromine and chlorine atoms on the indole skeleton can significantly alter its chemical and physical properties, as well as its reactivity.

Synthesis Analysis

The synthesis of halogenated indoles typically involves the introduction of halogen atoms into the indole core. Although the provided papers do not directly describe the synthesis of 7-Bromo-4-chloro-1H-indole, they do detail the synthesis of related bromoindole derivatives. For example, the paper titled "A Study of the Crystal Structure and Hydrogen Bonding of 3-Trifluoroacetyloxime Substituted 7-Acetamido-2-aryl-5-bromoindoles" discusses the synthesis of bromoindole derivatives through the reaction of 7-acetyl-2-aryl-5-bromo-3-(trifluoroacetyl)indoles with hydroxylamine hydrochloride, followed by Beckmann rearrangement .

Molecular Structure Analysis

The molecular structure of bromoindole derivatives is characterized by X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice. The paper provides structural data for a bromoindole derivative, indicating the presence of hydrogen bonding networks and π-stacking interactions, which are common features in the solid-state structures of indole compounds. These interactions can influence the compound's stability and reactivity.

Chemical Reactions Analysis

Indole derivatives can participate in various chemical reactions, often facilitated by the presence of halogen substituents, which can act as reactive sites for further functionalization. The papers do not provide specific reactions for 7-Bromo-4-chloro-1H-indole, but the synthesis and reactions of similar bromoindole compounds suggest that halogenated indoles can undergo nucleophilic substitution, coupling reactions, and other transformations typical for aromatic halides .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated indoles, such as melting point, solubility, and stability, are influenced by the nature and position of the halogen substituents. The papers provided do not directly report on the properties of 7-Bromo-4-chloro-1H-indole, but studies on similar compounds, such as the thermal analysis of a bromoindole derivative in paper , indicate good thermal stability up to a certain temperature. The presence of halogens is likely to increase the density and molecular weight of the compound compared to the unsubstituted indole.

Scientific Research Applications

Facile Palladium-catalyzed Synthesis

A study presented a facile and general approach for the synthesis of 2,5,7-trisubstituted indoles using 7-Bromo-4-chloro-1H-indole derivatives. This method involves Sonogashira cross-coupling with terminal alkynes followed by a palladium-catalyzed cyclization step. This process allows for the functionalization at C7 and C5 positions, demonstrating the compound's versatility in organic synthesis (Cacchi, Fabrizi, Goggiamani, Iazzetti, & Verdiglione, 2015).

Absorption and Fluorescence Properties

Research on the absorption and fluorescence spectra of ring-substituted indole derivatives, including 7-Bromo-4-chloro-1H-indole, highlighted their potential in applications requiring fluorescent materials. These compounds exhibit distinct absorbance and emission properties, suggesting their utility in biological imaging and as sensors (Carić, Tomišić, Kveder, Galić, Pifat, Magnus, & Soskic, 2004).

Structural and Electronic Analysis

A detailed study involving Hirshfeld surface analysis and DFT calculations on a compound derived from 7-Bromo-4-chloro-1H-indole provided insights into its molecular structure, electronic properties, and the nature of intermolecular interactions. This research underscores the importance of such compounds in the development of materials with specific electronic characteristics (Geetha, Al-Ostoot, Mohammed, Sridhar, Khanum, & Lokanath, 2019).

Crystal Structure and Hydrogen Bonding

Another study focused on the crystal structure and hydrogen bonding of derivatives of 7-Bromo-4-chloro-1H-indole. The findings contribute to a deeper understanding of how such compounds can be utilized in designing drugs and materials where molecular packing and hydrogen bonding play a crucial role (Mphahlele, 2018).

Antimicrobial and Antibiofilm Activities

The antimicrobial and antivirulence properties of chloroindoles, including compounds structurally related to 7-Bromo-4-chloro-1H-indole, against Vibrio parahaemolyticus were investigated. This study suggests the potential use of such compounds in combating food-borne pathogens and in developing new antimicrobial strategies (Sathiyamoorthi, Faleye, Lee, Raj, & Lee, 2021).

Safety And Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas, or vapors, and contact with skin and eyes when handling 7-Bromo-4-chloro-1H-indole . Personal protective equipment and adequate ventilation are recommended .

properties

IUPAC Name

7-bromo-4-chloro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClN/c9-6-1-2-7(10)5-3-4-11-8(5)6/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFBAFEMIPJPWPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1Cl)C=CN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50595936
Record name 7-Bromo-4-chloro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50595936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-4-chloro-1H-indole

CAS RN

126811-29-8
Record name 7-Bromo-4-chloro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50595936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1.19 g (5 mmol) of 2-bromo-5-chloro-nitrobenzene were dissolved in 50 ml THF. At a temperature of −45° C. 15 ml of a 1M vinyl magnesium bromide solution in THF were added under nitrogen in such a way that the temperature did not exceed −40° C. After complete addition the dark solution was stirred for 30 min at −40° C. The reaction mixture was quenched with 10 ml aqueous saturated ammonium chloride solution and extracted twice with diethyl ether. The combined organic layers were washed once with saturated aqueous sodium chloride solution, dried over sodium sulfate, filtered and the solvent was evaporated. The residue was purified by column chromatography (100 g silica gel; heptane/EtOAc 19:1) to yield 562 mg (49%) of 7-bromo-4-chloro-1H-indole as an orange oil. MS (EI) 229.0 (80), 231.0 (100), 233.0 (30) (M)+.
Quantity
1.19 g
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reactant
Reaction Step One
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50 mL
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

To a solution of 1-bromo-4-chloro-2-nitrobenzene (932 mg, 3.95 mmol) in tetrahydrofuran (10 mL), vinylmagnesium bromide (0.7 M in tetrahydrofuran) (12 mmol) in tetrahydrofuran (15 mL) was added drop wise at −40° C. After 1 h the reaction mixture was poured into saturated NH4Cl. The resulting organic layer was concentrated. The resulting residue was purified using a Teledyne ISCO chromatography system with a gradient eluent system of 2% ethyl acetate in hexane to yield the title compound (400 mg, 44%): 1H NMR (300 MHz, CDCl3) δ 6.73 (t, J=2.8 Hz, 1H), 7.02 (d, J=8.1 Hz, 1H), 7.19-7.39 (m, 2H), 8.43 (s, 1H).
Quantity
932 mg
Type
reactant
Reaction Step One
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12 mmol
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reactant
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10 mL
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15 mL
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Yield
44%

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